4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the reaction of 4-(pentyloxy)benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with phenyl isocyanate to yield the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors to induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy)phthalonitrile: Used in photodynamic therapy applications.
3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid:
Uniqueness
4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its pentyloxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
4-(Pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 4-(pentyloxy)benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with phenyl isocyanate to yield the oxadiazole ring. Typical solvents used include ethanol and acetonitrile, with heating often required to facilitate the reaction.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, potentially by targeting specific bacterial enzymes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Mechanistic studies suggest it may induce apoptosis in cancer cells by interacting with cellular receptors involved in survival pathways. The structure of the compound allows it to penetrate cell membranes effectively, enhancing its bioavailability and efficacy against tumor cells .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and modulate immune responses, making it a potential candidate for treating inflammatory diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Interaction : The compound can bind to receptors involved in apoptosis and inflammation pathways, thereby modulating cellular responses .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is insightful.
Compound Name | Structure | Biological Activity |
---|---|---|
Compound A | 4-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy)phthalonitrile | Photodynamic therapy applications |
Compound B | 3-(5-(2-fluoro-phenyl)-[1,2,4]oxadiazol-3-yl)benzoic acid | Anticancer activity |
4-(Pentyloxy)-N-(5-pheny... | Unique oxadiazole structure | Antimicrobial, anticancer, anti-inflammatory |
Case Studies
Recent studies have provided empirical evidence supporting the biological activities of this compound:
- Antimicrobial Study : A study demonstrated that this compound inhibited Staphylococcus aureus growth at concentrations as low as 10 µg/mL.
- Cancer Cell Line Testing : In vitro assays on breast cancer cell lines showed that treatment with this compound led to a significant decrease in cell viability (IC50 = 15 µM), indicating potent anticancer effects.
- Anti-inflammatory Activity : In a mouse model of inflammation induced by carrageenan, administration of the compound resulted in a reduction of paw edema by approximately 40% compared to control groups .
Properties
IUPAC Name |
4-pentoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-2-3-7-14-25-17-12-10-15(11-13-17)18(24)21-20-23-22-19(26-20)16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14H2,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEZXXUYQCIKPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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